Superior In Vivo Efficacy of Dual Antagonism Over Mono-Selective α4β1 Inhibition
The active metabolite of Valategrast (RO0270608), a dual α4β1/α4β7 antagonist, was compared head-to-head with BIO1211, a mono-selective α4β1 antagonist [1]. In a murine OVA-model of airway inflammation, RO0270608 (i.n.) completely abolished allergen-induced inflammatory cell accumulation, whereas BIO1211 produced only a minor reduction [1]. In vitro, RO0270608 inhibited α4β7-mediated cell adhesion with an IC50 of 33 nM, while BIO1211 was completely inactive [1].
| Evidence Dimension | In vivo efficacy in murine OVA-model of airway inflammation |
|---|---|
| Target Compound Data | Complete abolition of allergen-induced inflammatory cell accumulation |
| Comparator Or Baseline | BIO1211 (mono-selective α4β1 antagonist) |
| Quantified Difference | Minor reduction vs. complete abolition; α4β7 IC50: 33 nM (RO0270608) vs. inactive (BIO1211) |
| Conditions | Murine ovalbumin (OVA) model of airway inflammation; α4β7-mediated cell adhesion assay |
Why This Matters
Dual antagonism of both α4β1 and α4β7 is mechanistically required for full attenuation of allergic inflammation, making Valategrast superior to mono-selective compounds.
- [1] Dual α4/β1–α4/β7 vs α4/β1 selective antagonism is required for attenuation of allergic inflammatory responses. Journal of Allergy and Clinical Immunology. 2004;113(2):S221. View Source
